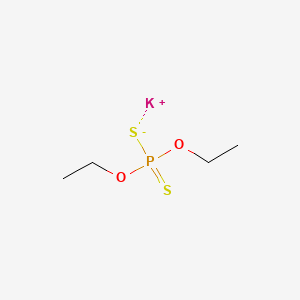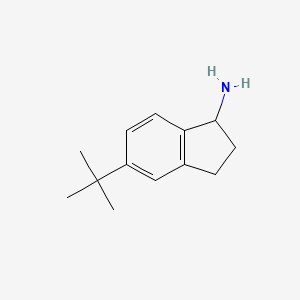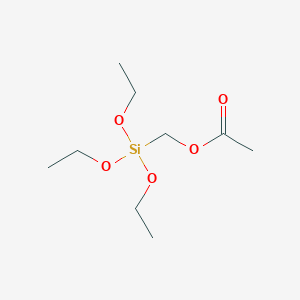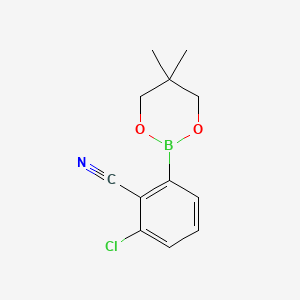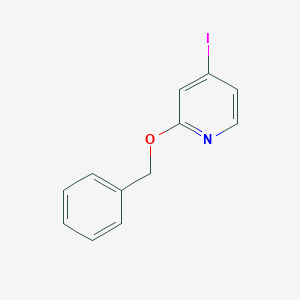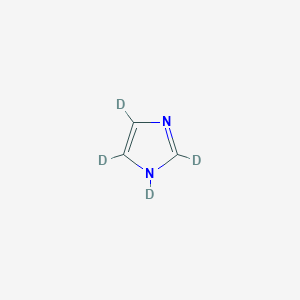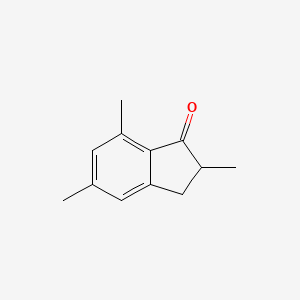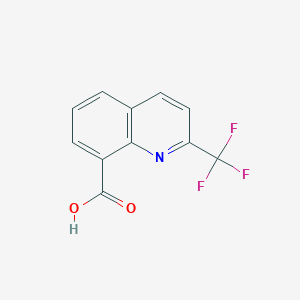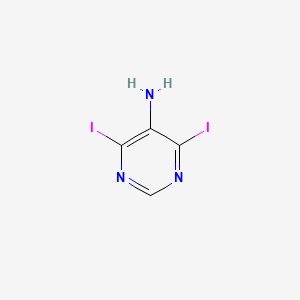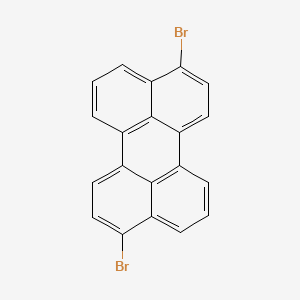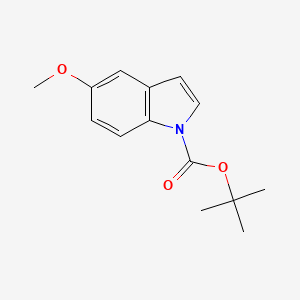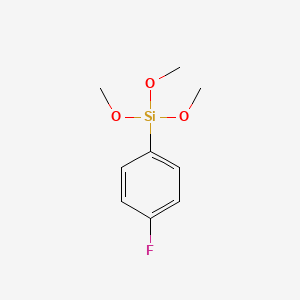
(4-Fluorophenyl)trimethoxysilane
Overview
Description
(4-Fluorophenyl)trimethoxysilane is a chemical compound with the molecular formula C₉H₁₃FO₃Si and a molecular weight of 216.28 g/mol . It is a colorless to pale yellow liquid that is volatile at room temperature and has a special odor . This compound is primarily used for research purposes and has various applications in scientific research and industry.
Preparation Methods
The preparation of (4-Fluorophenyl)trimethoxysilane typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene . The reaction conditions for this synthesis are relatively straightforward, making it a commonly used method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Fluorophenyl)trimethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can be used in polymerization reactions to form silane coupling agents, which are useful in various industrial applications.
Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Fluorophenyl)trimethoxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are important in the production of advanced materials.
Biology: The compound can be used in the modification of surfaces for biological assays and experiments.
Medicine: Research into the potential medical applications of this compound is ongoing, particularly in the development of new drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is valuable
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of silane coupling agents, which enhance the adhesion between organic and inorganic materials . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of siloxane bonds.
Comparison with Similar Compounds
(4-Fluorophenyl)trimethoxysilane can be compared with other similar compounds, such as:
Trimethoxysilane: This compound has a similar structure but lacks the fluorophenyl group. It is used in similar applications but may have different reactivity and properties.
Methyltrimethoxysilane: This compound has a methyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart different chemical and physical properties compared to other trimethoxysilane derivatives.
Properties
IUPAC Name |
(4-fluorophenyl)-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWHKGWYCDOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469251 | |
| Record name | (4-Fluorophenyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53883-61-7 | |
| Record name | (4-Fluorophenyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


